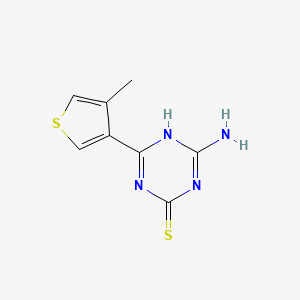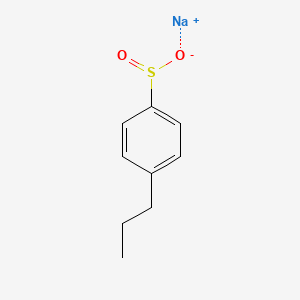
4-n-Propylbenzenesulfinic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-n-Propylbenzenesulfinic acid sodium salt: is an organosulfur compound with the molecular formula C₉H₁₁NaO₂S. It is a derivative of benzenesulfinic acid, where the sulfinic acid group is attached to a benzene ring substituted with a propyl group at the para position. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-n-Propylbenzenesulfinic acid sodium salt can be achieved through several methods. One common approach involves the sulfonation of 4-n-propylbenzene using sulfur trioxide and fuming sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . Another method includes the reaction of 4-n-propylbenzene with sodium bisulfite under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation reactors where 4-n-propylbenzene is treated with sulfur trioxide in the presence of a catalyst. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. This process is optimized for high yield and purity .
化学反应分析
Types of Reactions: 4-n-Propylbenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzene derivatives.
科学研究应用
Chemistry: 4-n-Propylbenzenesulfinic acid sodium salt is used as a building block in the synthesis of various organosulfur compounds. It serves as a precursor for the preparation of sulfonamides, sulfones, and sulfoxides .
Biology and Medicine: In biological research, this compound is used to study the effects of sulfinic acids on cellular processes.
Industry: Industrially, this compound is used as an intermediate in the production of dyes, detergents, and surfactants. It is also employed in the formulation of certain agrochemicals and polymer additives .
作用机制
The mechanism of action of 4-n-Propylbenzenesulfinic acid sodium salt involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, affecting their function and activity .
相似化合物的比较
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
Comparison: 4-n-Propylbenzenesulfinic acid sodium salt is unique due to the presence of the propyl group, which imparts different chemical and physical properties compared to other sulfonic acids. For instance, the propyl group increases the hydrophobicity of the molecule, affecting its solubility and reactivity in various solvents .
属性
分子式 |
C9H11NaO2S |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
sodium;4-propylbenzenesulfinate |
InChI |
InChI=1S/C9H12O2S.Na/c1-2-3-8-4-6-9(7-5-8)12(10)11;/h4-7H,2-3H2,1H3,(H,10,11);/q;+1/p-1 |
InChI 键 |
YZFJQTYHGXQSTN-UHFFFAOYSA-M |
规范 SMILES |
CCCC1=CC=C(C=C1)S(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181257.png)

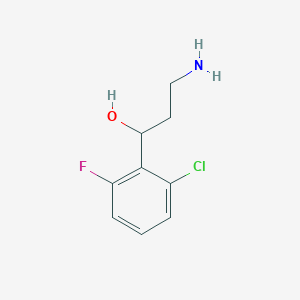
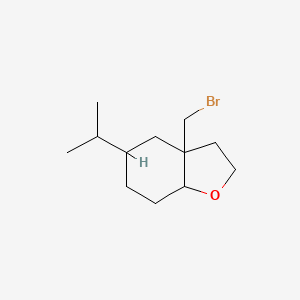
![N-[1-(Aminomethyl)cyclopropyl]propanamide](/img/structure/B13181277.png)
![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13181290.png)
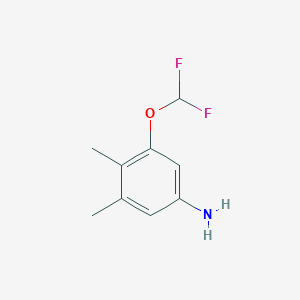
![(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13181297.png)
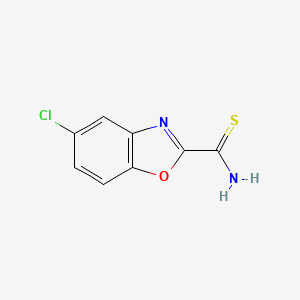
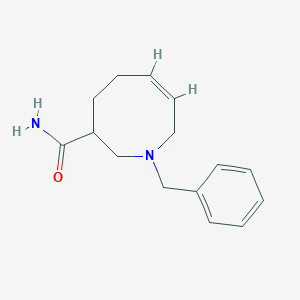
![4-[1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]benzoic acid](/img/structure/B13181323.png)
![1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13181327.png)
